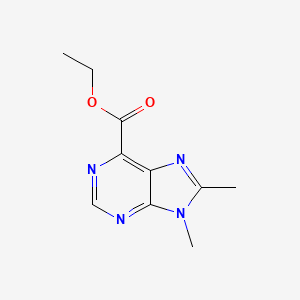
6-Butyl-2,3-dimethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-2,3-dimethylnaphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of a butyl group at the 6th position and two methyl groups at the 2nd and 3rd positions on the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2,3-dimethylnaphthalene can be achieved through various organic reactions. One common method involves the alkylation of 2,3-dimethylnaphthalene with butyl halides in the presence of a strong base, such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as aluminum chloride or zeolites may be employed to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
6-Butyl-2,3-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, typically under controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro-naphthalene, sulfonic acid derivatives.
科学的研究の応用
6-Butyl-2,3-dimethylnaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
作用機序
The mechanism of action of 6-Butyl-2,3-dimethylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .
類似化合物との比較
Similar Compounds
2,6-Dimethylnaphthalene: Lacks the butyl group, used in the synthesis of polyethylene naphthalate.
2,3-Dimethylnaphthalene: Similar structure but without the butyl group, used in organic synthesis.
6-Butyl-1,2-dimethylnaphthalene: Positional isomer with different substitution pattern.
Uniqueness
6-Butyl-2,3-dimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group at the 6th position enhances its hydrophobicity and may influence its reactivity compared to other dimethylnaphthalene derivatives .
特性
分子式 |
C16H20 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
6-butyl-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-4-5-6-14-7-8-15-9-12(2)13(3)10-16(15)11-14/h7-11H,4-6H2,1-3H3 |
InChIキー |
YMMIQATXLXCOPJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(C=C1)C=C(C(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)


![Indolo[2,3-a]quinolizine](/img/structure/B11887597.png)
![4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)


![2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11887634.png)





![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B11887678.png)
